molecular formula C10H10Cl3NO3S B15105834 4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine

4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine

Cat. No.: B15105834
M. Wt: 330.6 g/mol
InChI Key: RYZZJVAMVVWWKM-UHFFFAOYSA-N
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Description

4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C10H10Cl3NO3S and a molecular weight of 330.6153 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 2,4,5-trichlorophenylsulfonyl group. It is known for its applications in various chemical reactions and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfone derivatives.

Scientific Research Applications

4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10Cl3NO3S

Molecular Weight

330.6 g/mol

IUPAC Name

4-(2,4,5-trichlorophenyl)sulfonylmorpholine

InChI

InChI=1S/C10H10Cl3NO3S/c11-7-5-9(13)10(6-8(7)12)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2

InChI Key

RYZZJVAMVVWWKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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